molecular formula C13H20ClNO2 B13027811 Ethyl (R)-2-amino-5-phenylpentanoate HCl

Ethyl (R)-2-amino-5-phenylpentanoate HCl

Cat. No.: B13027811
M. Wt: 257.75 g/mol
InChI Key: WOOKDZRTHXBTJE-UTONKHPSSA-N
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Description

Ethyl ®-2-amino-5-phenylpentanoate HCl is a chemical compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an amino group, and a phenyl group attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-2-amino-5-phenylpentanoate HCl typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, which uses concentrated sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of Ethyl ®-2-amino-5-phenylpentanoate HCl may involve more efficient and scalable methods. For instance, the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate as a solvent has been identified as a sustainable and efficient method for esterification . This method offers advantages such as milder reaction conditions and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-amino-5-phenylpentanoate HCl can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl ®-2-amino-5-phenylpentanoate HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl ®-2-amino-5-phenylpentanoate HCl involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-3-phenylpropanoate: Similar structure but with a shorter carbon chain.

    Ethyl 2-amino-4-phenylbutanoate: Similar structure but with a different carbon chain length.

    Ethyl 2-amino-6-phenylhexanoate: Similar structure but with a longer carbon chain.

Uniqueness

Ethyl ®-2-amino-5-phenylpentanoate HCl is unique due to its specific carbon chain length and the presence of both an amino group and a phenyl group. This combination of functional groups and chain length imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

ethyl (2R)-2-amino-5-phenylpentanoate;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10,14H2,1H3;1H/t12-;/m1./s1

InChI Key

WOOKDZRTHXBTJE-UTONKHPSSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CCCC1=CC=CC=C1)N.Cl

Canonical SMILES

CCOC(=O)C(CCCC1=CC=CC=C1)N.Cl

Origin of Product

United States

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